Cas no 78941-95-4 (5-Chloro-8-methylquinoline)

5-Chloro-8-methylquinoline structure
5-Chloro-8-methylquinoline structure
Product Name:5-Chloro-8-methylquinoline
Numero CAS:78941-95-4
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD00463515
CID:533636
PubChem ID:3948385
Update Time:2025-05-28

5-Chloro-8-methylquinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Chloro-8-methylquinoline
    • Quinoline, 5-chloro-8-methyl-
    • Quinoline,5-chloro-8-methyl
    • 5-chloro-8-methyl-quinoline
    • V7775
    • ST24024052
    • Z2284394372
    • DTXSID70398168
    • AS-58726
    • 78941-95-4
    • MFCD00463515
    • EN300-50515
    • CS-0131202
    • Z600615482
    • A864946
    • SCHEMBL2056205
    • SR-01000388933
    • SB67613
    • IFLAB-BB F0349-0482
    • EU-0066723
    • SR-01000388933-1
    • AKOS001483093
    • D95571
    • 5-Chloro-8-methylquinoline (ACI)
    • DTXCID00349027
    • MDL: MFCD00463515
    • Inchi: 1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
    • Chiave InChI: FOXFUGCJJRDBNG-UHFFFAOYSA-N
    • Sorrisi: ClC1C2C(=NC=CC=2)C(C)=CC=1

Proprietà calcolate

  • Massa esatta: 177.03500
  • Massa monoisotopica: 177.035
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12.9
  • XLogP3: 3.2

Proprietà sperimentali

  • PSA: 12.89000
  • LogP: 3.19660

5-Chloro-8-methylquinoline Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Chloro-8-methylquinoline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE893-200mg
5-Chloro-8-methylquinoline
78941-95-4 98%
200mg
236CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE893-1g
5-Chloro-8-methylquinoline
78941-95-4 98%
1g
758CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE893-5g
5-Chloro-8-methylquinoline
78941-95-4 98%
5g
3033CNY 2021-05-07
Chemenu
CM145006-5g
5-Chloro-8-methylquinoline
78941-95-4 95%
5g
$320 2021-08-05
Chemenu
CM145006-10g
5-Chloro-8-methylquinoline
78941-95-4 95%
10g
$484 2021-08-05
Chemenu
CM145006-25g
5-Chloro-8-methylquinoline
78941-95-4 95%
25g
$870 2021-08-05
Chemenu
CM145006-1g
5-Chloro-8-methylquinoline
78941-95-4 95%
1g
$171 2024-07-23
Apollo Scientific
OR909168-1g
5-Chloro-8-methylquinoline
78941-95-4 98%
1g
£103.00 2024-05-24
Apollo Scientific
OR909168-5g
5-Chloro-8-methylquinoline
78941-95-4 98%
5g
£460.00 2024-05-24
TRC
C384828-250mg
5-Chloro-8-methylquinoline
78941-95-4
250mg
$ 86.00 2023-09-08

5-Chloro-8-methylquinoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Riferimento
Rh(III)-Catalyzed straightforward arylation of 8-methyl/formylquinolines using diazo compounds
Ghosh, Bidhan; Samanta, Rajarshi, Chemical Communications (Cambridge, 2019, 55(48), 6886-6889

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Chlorine
Riferimento
Aromatic chlorination and iodination of 8-methylquinoline. Benzyl bromination of 5-halo-8-methylquinolines
Tochilkin, A. I.; Gracheva, I. N.; Kovel'man, I. R.; Prokof'ev, E. P., Khimiya Geterotsiklicheskikh Soedinenii, 1983, (10), 1373-6

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  3.5 h, 140 - 145 °C
Riferimento
Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems
Zhang, Jing; Khaskin, Eugene; Anderson, Nicholas P.; Zavalij, Peter Y.; Vedernikov, Andrei N., Chemical Communications (Cambridge, 2008, (31), 3625-3627

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  1 h, 140 °C; 2.5 h, 140 - 145 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Riferimento
Cp*Rh(III)-Catalyzed Mild Addition of C(sp3)-H Bonds to α,β-Unsaturated Aldehydes and Ketones
Liu, Bingxian; Hu, Panjie; Zhou, Xukai; Bai, Dachang; Chang, Junbiao; et al, Organic Letters, 2017, 19(8), 2086-2089

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Isopropanol ,  Stannous chloride Catalysts: Palladium Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 180 °C; 40 h, 180 °C
Riferimento
Reduction of nitroarenes followed by propanol group transfer from tris(3-hydroxypropyl)- amine and cyclization leading to quinolines under heterogeneous Pd-C catalysis
Cho, Chan Sik; Kim, Tae Gyun; Yoon, Nam Sik, Applied Organometallic Chemistry, 2010, 24(4), 291-293

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium iodide ,  Potassium persulfate ,  Oxygen Catalysts: Silver carbonate Solvents: Diethylformamide ;  rt → 120 °C; 12 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
From Anilines to Quinolines: Iodide- and Silver-Mediated Aerobic Double C-H Oxidative Annulation-Aromatization
Wu, Jiwei; Liao, Zhixiong; Liu, Dong; Chiang, Chien-Wei; Li, Zheng; et al, Chemistry - A European Journal, 2017, 23(63), 15874-15878

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium iodide ;  30 min, 140 °C; 24 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Riferimento
Cobalt-catalyzed ring-opening addition of azabenzonorbornadienes via C(sp3)-H bond activation of 8-methylquinoline
Tan, Heng; Khan, Ruhima; Xu, Dandan; Zhou, Yongyun; Zhang, Xuexin; et al, Chemical Communications (Cambridge, 2020, 56(83), 12570-12573

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Riferimento
Palladium-Catalyzed C-H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents
He, Yimiao ; Huang, Lilan; Xie, Limei; Liu, Peng; Wei, Qiongmei; et al, Journal of Organic Chemistry, 2019, 84(16), 10088-10101

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Riferimento
Rhodium(III)-Catalyzed Direct Coupling of Quinoline-8-Carbaldehydes with (Het)Arylboronic Acids for the Synthesis of 8-Aryloylquinolines
Lyu, Xue-Li; Huang, Shi-Sheng; Huang, Yuan-Qiong; Li, Yong-Qiang; Song, Hong-Jian; et al, Journal of Organic Chemistry, 2020, 85(15), 10271-10282

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Arsenic oxide (As2O5) ,  Sulfuric acid Catalysts: Triacylglycerol lipase ;  overnight, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
C-H 18F-fluorination of 8-methylquinolines with Ag[18F]F
Lee, So Jeong; Brooks, Allen F.; Ichiishi, Naoko; Makaravage, Katarina J.; Mossine, Andrew V.; et al, Chemical Communications (Cambridge, 2019, 55(20), 2976-2979

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Chlorine
Riferimento
Halo-substituted 6-, 7-, and 8-(N-methyl-N-propyn-2-ylaminomethyl)quinolines: synthesis and antimonoamine oxidase activity
Kovel'man, I. R.; Tochilkin, A. I.; Ioffina, D. I.; Gorkin, V. Z.; Makarenko, A. V.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1989, 23(9), 1080-4

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Riferimento
Palladium-Catalyzed C(sp3)-H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives
Maurya, Naveen Kumar; Yadav, Suman; Chaudhary, Dhananjay; Kumar, Dharmendra; Ishu, Km; et al, Journal of Organic Chemistry, 2022, 87(21), 13744-13749

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Riferimento
RhIII-Catalyzed Direct Heteroarylation of C(sp3)-H and C(sp2)-H Bonds in Heterocycles with N-Heteroaromatic Boronates
Wang, Huai-Wei; Wu, Jia-Xue; Qiao, Yu-Han; Li, Yong-Fei; Li, Da-Cheng; et al, Organic Letters, 2021, 23(18), 7177-7182

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Chlorosuccinimide ,  Sulfuric acid ;  5 °C; 18 h, 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11, 0 °C
Riferimento
Cobalt(III)-Catalyzed Alkylation of Primary C(sp3)-H Bonds with Diazo Compounds
Yan, Sheng-Yi; Ling, Peng-Xiang; Shi, Bing-Feng, Advanced Synthesis & Catalysis, 2017, 359(17), 2912-2917

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Riferimento
Rh-Catalyzed Direct Amination of Unactivated C(sp3)-H bond with Anthranils Under Mild Conditions
Tang, Conghui; Zou, Miancheng; Liu, Jianzhong; Wen, Xiaojin; Sun, Xiang; et al, Chemistry - A European Journal, 2016, 22(32), 11165-11169

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Riferimento
Rhodium(III)-Catalyzed Intermolecular Amidation with Azides via C(sp3)-H Functionalization
Wang, Nuancheng; Li, Renhe; Li, Liubo; Xu, Shansheng; Song, Haibin; et al, Journal of Organic Chemistry, 2014, 79(11), 5379-5385

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  5 - 6 h, rt
Riferimento
A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines
Motati, Damoder Reddy; Uredi, Dilipkumar; Watkins, E. Blake, Chemical Science, 2018, 9(7), 1782-1788

5-Chloro-8-methylquinoline Raw materials

5-Chloro-8-methylquinoline Preparation Products

5-Chloro-8-methylquinoline Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:78941-95-4)5-Chloro-8-methylquinoline
Numero d'ordine:A864946
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:49
Prezzo ($):296.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:78941-95-4)5-Chloro-8-methylquinoline
A864946
Purezza:99%
Quantità:5g
Prezzo ($):296.0
Email